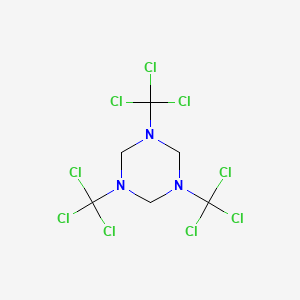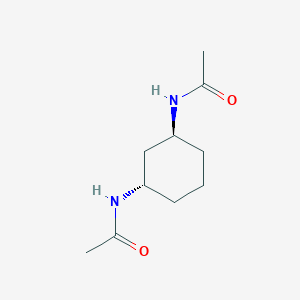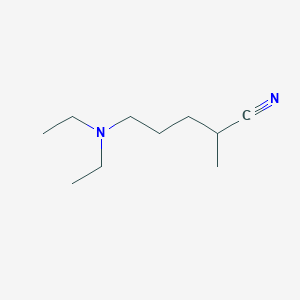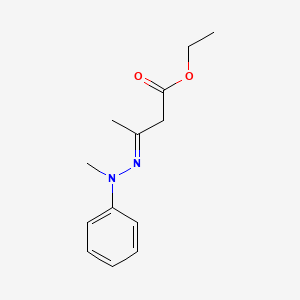![molecular formula C18H14S B14685597 6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene CAS No. 24964-14-5](/img/structure/B14685597.png)
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene is an aromatic organic compound with the molecular formula C18H14S It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and contains a thiophene ring fused with benzene and naphthalene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methylbenzothiophene, a series of reactions involving Friedel-Crafts acylation, cyclization, and dehydrogenation can be employed to obtain the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using suitable catalysts, and ensuring efficient purification processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced thiophene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Nitro, bromo, or chloro derivatives of the compound.
Applications De Recherche Scientifique
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its ability to undergo redox reactions may contribute to its biological activities by generating reactive oxygen species (ROS) that can induce cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene: A simpler thiophene derivative with fewer fused rings.
Benzo[b]naphtho[1,2-d]thiophene: Another polycyclic aromatic compound with a different fusion pattern of rings.
1,2-Benzodiphenylene sulfide: A related compound with a similar thiophene core but different substituents.
Uniqueness
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene is unique due to its specific ring fusion and methyl substitution pattern, which confer distinct electronic and structural properties. These features make it valuable for studying the effects of structural modifications on chemical reactivity and biological activity.
Propriétés
Numéro CAS |
24964-14-5 |
|---|---|
Formule moléculaire |
C18H14S |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
6,7-dimethylnaphtho[2,3-b][1]benzothiole |
InChI |
InChI=1S/C18H14S/c1-11-6-5-7-13-10-15-14-8-3-4-9-16(14)19-18(15)12(2)17(11)13/h3-10H,1-2H3 |
Clé InChI |
YAZOLFVTXVASIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C3C(=CC2=CC=C1)C4=CC=CC=C4S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
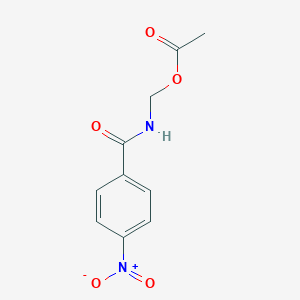
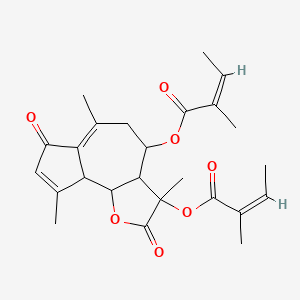
![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
![s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14685552.png)
![(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone](/img/structure/B14685557.png)

